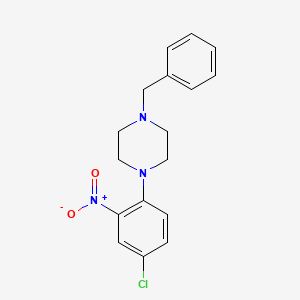![molecular formula C17H18BrClN2O3S B4943876 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide](/img/structure/B4943876.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-2-methylphenyl)-N~2~-ethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "N2-[(4-bromophenyl)sulfonyl]-N1-(3-chloro-2-methylphenyl)-N2-ethylglycinamide" often involves multi-step chemical reactions. These steps may include the formation of key intermediates, such as sulfonamide-derived ligands, which can undergo further reactions with transition metals to form complexes with potential biological activity (Chohan & Shad, 2011). Additionally, the use of bromomethyl phenyl sulfone derivatives in visible-light-promoted radical methylation reactions signifies a method for introducing (phenylsulfonyl)methyl groups into electron-rich heteroarenes and N-arylacrylamides, potentially contributing to the compound's synthesis (Liu & Li, 2016).
Molecular Structure Analysis
Understanding the molecular structure of "N2-[(4-bromophenyl)sulfonyl]-N1-(3-chloro-2-methylphenyl)-N2-ethylglycinamide" involves analyzing its crystal structure and spectroscopic properties. Studies similar to those on the crystal structure and spectroscopic properties of related sulfonamide compounds provide insights into the arrangement of atoms and the spatial configuration, which are essential for predicting the compound's reactivity and interactions (Alaşalvar et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving "N2-[(4-bromophenyl)sulfonyl]-N1-(3-chloro-2-methylphenyl)-N2-ethylglycinamide" might include its participation in nucleophilic substitution reactions, given the presence of bromophenyl and chlorophenyl groups, which are good leaving groups. Compounds with similar structures have shown moderate to significant antibacterial activity, suggesting that this compound might also participate in biological interactions (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility, and crystal form, are crucial for its handling and application. These properties are often determined through experimental methods such as X-ray crystallography, which provides detailed information on the crystal structure and helps infer physical properties (Wolf, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and susceptibility to hydrolysis, oxidation, or reduction, are pivotal for understanding the compound's behavior in chemical and biological systems. These properties can be inferred from studies on similar sulfonamide and bromophenyl compounds, which have shown diverse reactivities depending on the functional groups present and the overall molecular structure (Murtaza et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(25(23,24)14-9-7-13(18)8-10-14)11-17(22)20-16-6-4-5-15(19)12(16)2/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFNDHRLQQZVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C(=CC=C1)Cl)C)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-2-(N-ethyl4-bromobenzenesulfonamido)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B4943828.png)
![3-(3-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4943834.png)
![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4943844.png)
![4-[(3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4943845.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide](/img/structure/B4943857.png)
![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4943865.png)
![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B4943873.png)
![3-(3-chlorophenyl)-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943880.png)
![3-(2-anilino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4943883.png)
![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)